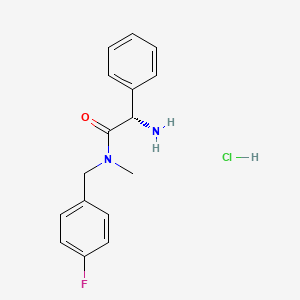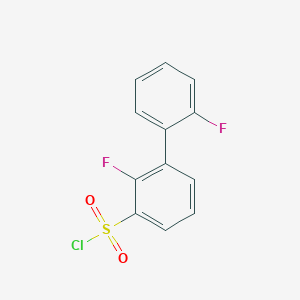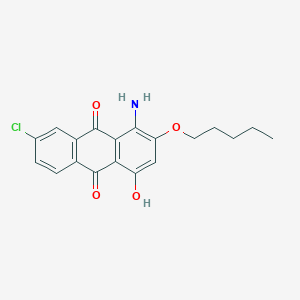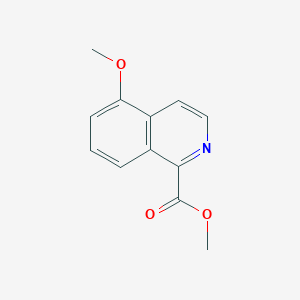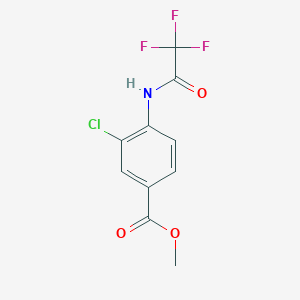
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a trifluoroacetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the trifluoroacetamido group.
Esterification: Formation of the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.
Oxidizing and Reducing Agents: Various agents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, influencing their function. The chloro group may also participate in interactions with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Uniqueness
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoroacetamido group is particularly noteworthy, as it can significantly influence the compound’s properties and interactions.
Propiedades
Fórmula molecular |
C10H7ClF3NO3 |
|---|---|
Peso molecular |
281.61 g/mol |
Nombre IUPAC |
methyl 3-chloro-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H7ClF3NO3/c1-18-8(16)5-2-3-7(6(11)4-5)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17) |
Clave InChI |
QUYJMHSQSNTTCV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)
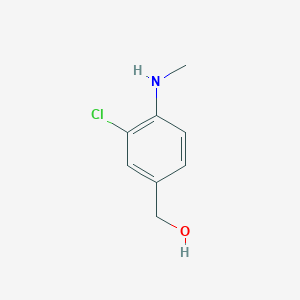

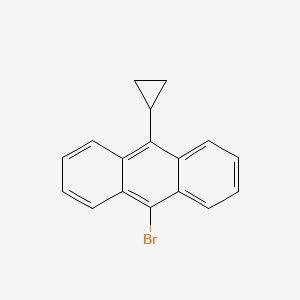
![1-benzyl-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13132310.png)


![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
